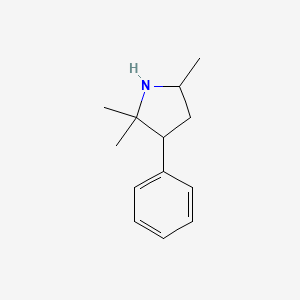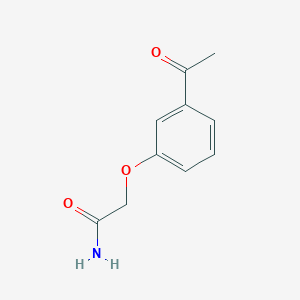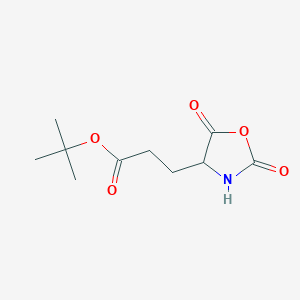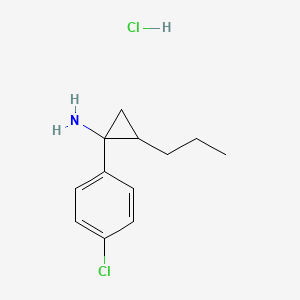![molecular formula C12H9BrN4 B12314443 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug design.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 4-({5-Brom-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridin beinhaltet typischerweise die Iodierung des kommerziell erhältlichen 5-Brom-1H-pyrazolo[3,4-b]pyridins unter Verwendung von N-Iodosuccinimid (NIS), um eine Zwischenverbindung zu erhalten. Die NH-Gruppe dieser Zwischenverbindung wird dann unter Verwendung von PMB-Cl (para-Methoxybenzylchlorid) geschützt, um eine Schlüsselzwischenverbindung zu erzeugen. Diese Zwischenverbindung kann weiter mit verschiedenen Reagenzien umgesetzt werden, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung der oben genannten Syntheserouten, wobei die Reaktionsbedingungen optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-({5-Brom-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion:
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien sind Natriumhydrid (NaH) und verschiedene Nukleophile.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nukleophile Substitution verschiedene substituierte Derivate der ursprünglichen Verbindung ergeben.
Wissenschaftliche Forschungsanwendungen
4-({5-Brom-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenzielle Verwendung als biologische Sonde zur Untersuchung zellulärer Prozesse untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 4-({5-Brom-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridin beinhaltet seine Interaktion mit molekularen Zielen wie TRKs. Diese Kinasen sind an der Proliferation und Differenzierung von Zellen beteiligt. Die Verbindung hemmt die Aktivität von TRKs durch Bindung an ihre aktiven Zentren, wodurch die Phosphorylierung von nachgeschalteten Signalmolekülen verhindert wird. Diese Hemmung kann zu einer reduzierten Zellproliferation und erhöhter Apoptose in Krebszellen führen .
Wirkmechanismus
The mechanism of action of 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine involves its interaction with molecular targets such as TRKs. These kinases are involved in the proliferation and differentiation of cells. The compound inhibits the activity of TRKs by binding to their active sites, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-pyrazolo[3,4-b]pyridin: Eine eng verwandte Verbindung mit ähnlichen biologischen Aktivitäten.
1H-pyrazolo[3,4-c]pyridin: Ein weiteres Mitglied der Pyrazolopyridin-Familie mit unterschiedlichen Strukturmerkmalen.
1H-pyrazolo[4,3-b]pyridin: Bekannt für seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten.
Einzigartigkeit
4-({5-Brom-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das unterschiedliche biologische Aktivitäten verleiht. Seine Fähigkeit, TRKs mit hoher Selektivität zu inhibieren, macht sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in der medizinischen Chemie.
Eigenschaften
Molekularformel |
C12H9BrN4 |
|---|---|
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
5-bromo-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H9BrN4/c13-11-5-10-6-16-17(12(10)15-7-11)8-9-1-3-14-4-2-9/h1-7H,8H2 |
InChI-Schlüssel |
AQVIEHOFZMWXMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CN2C3=NC=C(C=C3C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)


![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)


![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)

![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)
![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
